molecular formula C23H37NO3Sn B3016689 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione CAS No. 475680-94-5

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione

Cat. No.: B3016689
CAS No.: 475680-94-5
M. Wt: 494.263
InChI Key: GGNIHSRJILGMKY-UHFFFAOYSA-N
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Description

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione is a specialized organotin compound of interest in synthetic organic chemistry and drug discovery research. This molecule integrates a phthalimide group, known as a versatile protecting group for amines and a precursor in the synthesis of various pharmacologically active structures, with a tributylstannyl ether moiety. The tributylstannyl group is a key functionality in modern cross-coupling reactions, most notably the Stille reaction, which is a powerful method for forming carbon-carbon bonds. This makes the compound a valuable potential building block for the synthesis of complex organic molecules, including natural products, polymers, and compound libraries for screening. The presence of the phthalimide group also allows for further functionalization, particularly at the nitrogen atom, or its removal to reveal a primary amine, adding to its synthetic utility. Researchers are advised to handle this compound with care, adhering to all relevant safety protocols for organotin compounds, which can be highly toxic. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[2-(tributylstannylmethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10NO3.3C4H9.Sn/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14;3*1-3-4-2;/h2-5H,1,6-7H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNIHSRJILGMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves using 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) catalyzed by palladium acetate (Pd(OAc)2) and triethylamine in toluene at reflux . The reaction yields the desired product with a yield ranging from 47% to 95% .

Chemical Reactions Analysis

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the tributylstannyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and substitution reagents like halogens (e.g., chlorine, bromine) . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and antiepileptic activities.

    Industry: The compound is used in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below compares key structural and functional attributes of 2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione with analogs from the evidence:

Compound Name Substituents Key Structural Features Biological Activity Synthesis Method Melting Point References
This compound (Target) Tributylstannylmethoxyethyl Organotin group; ether linkage Potential cytotoxicity (inferred) Likely involves stannylation of methoxyethyl precursor Not reported N/A
2-[4-(Tetrazolo[5,1-a]phthalazin-6-yl)-phenyl]-isoindole-1,3-dione Tetrazolo-phthalazin-phenyl Phthalazine heterocycle; tetrazole ring Antitumor (IC₅₀: 3.2–8.7 μM vs. HepG2) Condensation of phthalazinone with isoindole derivatives 180–205°C
2-{2-[6-Methoxy-1-oxo-4-(pyridin-2-yl)-1H-phthalazin-2-yl]-ethyl}-isoindole-1,3-dione Methoxy-pyridyl-phthalazin-ethyl Pyridine-phthalazine hybrid; methoxy group Not reported Reflux in ethanol with hydrazine intermediates 189–193°C
2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione 4-Chlorophenylaminomethyl Arylaminomethyl group Not reported Condensation of hydroxymethylphthalimide with aryl amines ~150–170°C
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione Ethylene-linked bis-isoindole Dual isoindole cores; ethylene bridge Intermediate in aspartic acid synthesis Condensation of ethylenediamine with phthalic anhydride Not reported
2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-isoindole-1,3-dione PEG-like hydroxyethoxyethyl Hydrophilic PEG chain Drug delivery applications Alkylation of isoindole with PEG-derived reagents Not reported
Key Observations:
  • Organotin vs. Non-Metal Substituents: The target compound’s tributylstannyl group distinguishes it from most analogs, which feature aryl, heterocyclic, or hydrophilic substituents. Organotin moieties may enhance reactivity in cross-coupling reactions but raise toxicity concerns .
  • Biological Activity: Phthalazine-containing analogs (e.g., ) exhibit antitumor activity, while the stannyl group’s cytotoxicity (common in organotins) could position the target compound for niche applications.
  • Synthetic Complexity : Stannylation introduces synthetic challenges compared to simpler condensation or alkylation routes used for other derivatives .

Physicochemical Properties

  • Melting Points: Analogs with rigid substituents (e.g., phthalazine derivatives) exhibit higher melting points (180–205°C), while flexible chains (e.g., PEG derivatives) likely reduce crystallinity . The target compound’s melting point is unreported but may align with organotin analogs (typically lower due to steric bulk).
  • Solubility : Hydrophilic substituents (e.g., PEG chains in ) improve aqueous solubility, whereas aryl and stannyl groups enhance lipophilicity.

Biological Activity

2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound known for its diverse biological activities. The incorporation of tributyltin (TBT) and methoxy groups has been hypothesized to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H25NO3Sn\text{C}_{17}\text{H}_{25}\text{N}\text{O}_3\text{Sn}

This structure features an isoindole core with a tributylstannylmethoxy substituent that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and antioxidant agent. The following sections detail specific activities and findings.

Antioxidant Activity

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antioxidant properties. For instance, compounds similar to this compound were evaluated using the DPPH radical scavenging method. The results indicated that these compounds effectively neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85%25
Reference Compound75%35

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicated that this compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
This compound30%70%2.33

The mechanisms underlying the biological activities of this compound are associated with its interaction with key molecular targets:

  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity is primarily attributed to the ability of the compound to scavenge ROS and inhibit lipid peroxidation.
  • Enzyme Inhibition : The selective inhibition of COX enzymes suggests that the compound may interfere with the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Pathways : Preliminary data indicate that this compound may modulate pathways involving Nuclear Factor Kappa B (NF-kB), which plays a crucial role in inflammation and cellular stress responses .

Case Studies

Several case studies have explored the therapeutic potential of isoindole derivatives in preclinical models:

  • Study on Inflammatory Bowel Disease (IBD) : A study demonstrated that a related isoindole derivative significantly reduced inflammation in a mouse model of IBD by inhibiting COX-2 expression and reducing pro-inflammatory cytokines.
  • Neuroprotective Effects : Another investigation revealed that derivatives similar to this compound provided neuroprotection in models of neurodegeneration by attenuating oxidative stress and inflammation.

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